BenchChemオンラインストアへようこそ!

8-(Morpholin-4-yl)quinoline-5,6-dione

Enzyme inhibition MAO-B CYP3A4

A differentiated ortho-quinolinedione scaffold for CNS drug discovery. This 8-morpholinyl-substituted quinoline-5,6-dione exhibits potent MAO-B inhibition (IC₅₀ 530 nM) with zero hydrogen bond donors, enabling blood-brain barrier penetration. The 5,6-dione (ortho-quinone) configuration delivers consistently higher reverse transcriptase inhibitory potency versus 5,8-dione isomers, with substantially lower cytotoxicity (≥60-fold less toxic than streptonigrin). Built-in counterscreening data against CYP3A4 (IC₅₀ 800 nM) and AChE (IC₅₀ 1,200 nM) accelerate selectivity optimization. Ideal as a reference standard for quinolinedione SAR libraries.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 21872-95-7
Cat. No. B11869359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Morpholin-4-yl)quinoline-5,6-dione
CAS21872-95-7
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C(=O)C3=C2N=CC=C3
InChIInChI=1S/C13H12N2O3/c16-11-8-10(15-4-6-18-7-5-15)12-9(13(11)17)2-1-3-14-12/h1-3,8H,4-7H2
InChIKeyYLADGLBABGIRRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Morpholin-4-yl)quinoline-5,6-dione (CAS 21872-95-7) Technical Baseline for Research Procurement


8-(Morpholin-4-yl)quinoline-5,6-dione (CAS 21872-95-7, molecular weight 244.25 g/mol) is a heterocyclic quinone belonging to the 5,6-quinolinedione structural class. The compound features a morpholine ring substituted at the 8-position of the quinoline scaffold, which confers distinct physicochemical and target-engagement properties relative to other quinolinedione isomers . This ortho-quinoline quinone scaffold serves as a versatile building block in medicinal chemistry with documented enzyme inhibition activity against multiple pharmacologically relevant targets [1].

Why 8-(Morpholin-4-yl)quinoline-5,6-dione Cannot Be Replaced by Alternative Quinoline-5,6-diones


Within the quinoline-5,6-dione class, substitution at the 8-position profoundly alters both physicochemical properties and biological target profiles. The morpholine substituent introduces an additional hydrogen bond acceptor and modulates electronic distribution across the quinone ring, directly affecting redox potential and enzyme active-site complementarity . The 5,6-quinolinedione (ortho-quinone) scaffold itself is structurally and functionally distinct from the 5,8-quinolinedione (para-quinone) isomer class, with the former demonstrating consistently higher inhibitory potency against avian myeloblastosis virus reverse transcriptase (AMV-RT) [1]. Consequently, substituting 8-(Morpholin-4-yl)quinoline-5,6-dione with an unsubstituted quinolinedione, an 8-amino analog, or a 5,8-dione isomer will yield non-equivalent biological readouts and may invalidate comparative SAR studies.

8-(Morpholin-4-yl)quinoline-5,6-dione: Quantitative Differentiation Evidence for Procurement Decisions


Multi-Target Enzyme Inhibition Profile of 8-(Morpholin-4-yl)quinoline-5,6-dione

8-(Morpholin-4-yl)quinoline-5,6-dione demonstrates a distinct multi-target inhibition profile against MAO-B, CYP3A4, and acetylcholinesterase. Its MAO-B inhibitory activity (IC50 = 530 nM) is approximately 29-fold more potent than a structurally unrelated MAO-B inhibitor comparator, and its CYP3A4 inhibition (IC50 = 800 nM) provides a quantifiable selectivity window relative to MAO-B [1][2]. The compound exhibits IC50 = 1,200 nM against acetylcholinesterase, establishing a baseline for off-target liability assessment in CNS-focused research programs [1].

Enzyme inhibition MAO-B CYP3A4 Acetylcholinesterase

Structural Scaffold Advantage: 5,6-Quinolinedione vs. 5,8-Quinolinedione Isomers

The 5,6-quinolinedione scaffold present in 8-(Morpholin-4-yl)quinoline-5,6-dione confers superior avian myeloblastosis virus reverse transcriptase (AMV-RT) inhibitory activity compared to the 5,8-quinolinedione isomer class. Across a comprehensive SAR study of 107 heterocyclic quinones, ortho-quinoline quinones (5,6-diones) were consistently more potent inhibitors of AMV-RT than para-quinoline quinones (5,8-diones) [1][2]. This class-level potency differential represents a fundamental structural determinant that cannot be replicated by 5,8-dione-based analogs.

Reverse transcriptase inhibition Antiviral SAR

8-Position Morpholine Substitution: Differentiation from 8-Amino and 8-Hydroxy Analogs

The morpholine substituent at the 8-position of 8-(Morpholin-4-yl)quinoline-5,6-dione confers distinct physicochemical properties relative to 8-amino and 8-hydroxy analogs. The compound possesses zero hydrogen bond donors (vs. two donors in 8-aminoquinoline-5,6-dione and one donor in 8-hydroxyquinoline-5,6-dione) and five hydrogen bond acceptors, fundamentally altering solubility, membrane permeability, and protein-binding characteristics . This difference translates to altered pharmacokinetic behavior and target engagement profiles.

Physicochemical properties Hydrogen bonding Drug-likeness

Cytotoxicity-Window Differentiation: Lower Cytotoxicity of 5,6-Dione Scaffold vs. Streptonigrin

Quinoline-5,6-dione derivatives, including the target compound, exhibit substantially lower cytotoxicity than the structurally related anticancer antibiotic streptonigrin (a 5,8-quinolinedione natural product). In comparative studies, 5,6-quinolinedione derivatives demonstrated ID50 values >0.15 µg/mL against murine lymphoblastoma L5178Y cells, whereas streptonigrin achieved 50% growth inhibition at 0.0025 µg/mL [1]. This 60-fold or greater cytotoxicity differential provides a quantifiable therapeutic window advantage for 5,6-dione-based chemical probes.

Cytotoxicity Therapeutic index Anticancer

Priority Application Scenarios for 8-(Morpholin-4-yl)quinoline-5,6-dione Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Probe Development for CNS Disorders

Utilize 8-(Morpholin-4-yl)quinoline-5,6-dione as a starting scaffold for MAO-B inhibitor optimization in Parkinson's disease and other CNS indications. The compound's IC50 of 530 nM against human recombinant MAO-B, combined with its zero hydrogen bond donor count enabling blood-brain barrier penetration, positions it as a differentiated lead scaffold compared to less potent MAO-B inhibitors (e.g., 29-fold higher potency than comparator CHEMBL1492484) and amino/hydroxy-substituted analogs that exhibit higher HBD counts [1][2]. Its measurable activity against CYP3A4 (IC50 = 800 nM) and acetylcholinesterase (IC50 = 1,200 nM) provides built-in counterscreening data for selectivity optimization campaigns [1].

Reverse Transcriptase-Targeted Antiviral Scaffold Exploration

Employ 8-(Morpholin-4-yl)quinoline-5,6-dione in antiviral research programs targeting reverse transcriptase, where the 5,6-quinolinedione (ortho-quinone) scaffold has been validated as consistently more potent than the 5,8-quinolinedione (para-quinone) isomer class [1][2]. The compound's substantially lower cytotoxicity profile (ID50 > 0.15 µg/mL in L5178Y cells, ≥60-fold less toxic than streptonigrin) allows antiviral activity to be assessed without confounding cytotoxic artifacts [1]. This combination of scaffold-class potency advantage and reduced cytotoxicity makes it a rational choice over 5,8-dione analogs for reverse transcriptase inhibitor discovery.

Redox-Active Quinone Probe with Favorable CNS Physicochemical Profile

Deploy 8-(Morpholin-4-yl)quinoline-5,6-dione as a redox-active chemical probe in cellular and biochemical assays requiring CNS-relevant physicochemical properties. The compound's zero hydrogen bond donor count (vs. 1-2 HBD for 8-amino and 8-hydroxy analogs) and five hydrogen bond acceptors confer enhanced membrane permeability and reduced susceptibility to efflux transporter recognition [1]. The quinone moiety enables redox cycling and electrophilic reactivity, while the morpholine substituent provides a modifiable handle for further SAR exploration [1].

Multi-Target Profiling Standard for Quinoline-Dione Library Characterization

Incorporate 8-(Morpholin-4-yl)quinoline-5,6-dione as a reference standard in quinolinedione-focused library screening and SAR studies. The compound's well-characterized multi-target inhibition profile (MAO-B IC50 = 530 nM; CYP3A4 IC50 = 800 nM; AChE IC50 = 1,200 nM) provides a quantifiable benchmark against which newly synthesized 5,6-dione analogs can be directly compared [1]. Its distinct 8-morpholine substitution pattern offers a defined reference point for assessing the impact of alternative C8 substituents on target selectivity and potency, enabling rigorous structure-activity relationship elucidation [2].

Quote Request

Request a Quote for 8-(Morpholin-4-yl)quinoline-5,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.